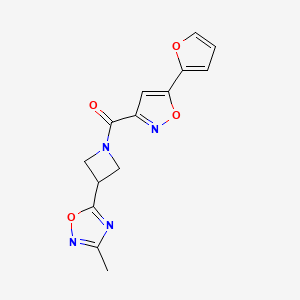![molecular formula C19H16ClNO3 B2803194 1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797280-65-9](/img/structure/B2803194.png)
1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The compound you mentioned seems to be a spiro compound with a benzofuran and a piperidine ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . In the case of “1’-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one”, it likely involves a benzofuran and a piperidine ring sharing a single carbon atom.Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands Development
Research into spiro[2-benzofuran-3,4'-piperidine] derivatives, such as 1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one, has shown significant potential in the development of sigma receptor ligands. Spirocyclic compounds, including those with benzofuran and benzopyran moieties, have been synthesized and evaluated for their affinity and selectivity towards sigma(1) and sigma(2) receptors. These compounds have demonstrated high affinity, particularly for sigma(1) receptors, suggesting their utility in exploring the sigma receptor's role in various physiological processes and potential therapeutic applications (Maier & Wünsch, 2002).
Scaffold for Library Synthesis
The versatility of spiro[piperidine-benzofuran] scaffolds has been highlighted in the synthesis of diverse libraries for potential therapeutic agents. The novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold, for instance, has been developed and demonstrated to be amenable to selective and sequential derivatization, showing promise for the systematic exploration of new compounds with varied biological activities (Wilson et al., 2005).
Histone Deacetylase (HDAC) Inhibitors
Spiropiperidine-based derivatives have been identified as novel and structurally unique inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. These compounds, including those with spiro[benzofuran-2,4'-piperidine] structures, have shown good in vitro antiproliferative activity against tumor cell lines, making them promising candidates for cancer therapy. Their design combines privileged structures with a hydroxamic acid moiety, highlighting the potential of spiro[piperidine-benzofuran] compounds in the development of new HDAC inhibitors (Varasi et al., 2011).
Positron Emission Tomography (PET) Imaging
Spirocyclic piperidine derivatives have also been explored for their potential in positron emission tomography (PET) imaging, particularly for targeting sigma1 receptors in the central nervous system. Compounds with high affinity and selectivity for sigma1 receptors, along with suitable pharmacokinetic properties, have been identified as promising candidates for the development of PET radiotracers. This research avenue highlights the potential of spiro[piperidine-benzofuran] compounds in neuroimaging and the study of neurological disorders (Li et al., 2013).
Eigenschaften
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(12-14)17(22)21-10-8-19(9-11-21)16-7-2-1-6-15(16)18(23)24-19/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKBDFVGJUBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)
![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)
![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)
![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)